

N2-Acetylguanine chemical structure and properties

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Compound of Interest

Compound Name: **N2-Acetylguanine**

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N2-Acetylguanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Acetylguanine is a chemically modified purine derivative of significant interest in both pharmaceutical manufacturing and molecular biology. Primarily recognized as a key intermediate and a process impurity in the synthesis of the antiviral drug acyclovir, recent studies have also highlighted its potential as a modulator of bacterial riboswitches, suggesting a possible role in the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of **N2-Acetylguanine**. Furthermore, it delves into its known biological interactions, particularly with the guanine riboswitch, offering a comprehensive resource for researchers in drug development and chemical biology.

Chemical Structure and Identification

N2-Acetylguanine is a derivative of guanine where an acetyl group is attached to the exocyclic amine at the N2 position. This modification alters the electronic properties and hydrogen bonding capabilities of the guanine base.

Identifier	Value	Reference
IUPAC Name	N-(6-oxo-1,7-dihydropurin-2-yl)acetamide	[1]
CAS Number	19962-37-9	[1]
Molecular Formula	C ₇ H ₇ N ₅ O ₂	[2]
Molecular Weight	193.16 g/mol	[3]
SMILES	CC(=O)NC1=NC2=C(C(=O)N1)NC=N2	[1]
InChI	InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)	[1]

Physicochemical Properties

The physicochemical properties of **N2-Acetylguanine** are essential for its handling, formulation, and analysis.

Property	Value	Reference
Appearance	White to beige powder/solid	[4]
Melting Point	260 °C	[2]
Boiling Point	329.37 °C (rough estimate)	[2]
Solubility	Practically insoluble in water; Slightly soluble in DMSO	[2]
pKa (predicted)	9.06 ± 0.20	[2]
Storage	Store at -20°C in a dry, sealed container	[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and quality control of **N2-Acetylguanine**.

- ^1H NMR (DMSO-d₆):
 - δ 13.14 (broad peak, 1H)
 - δ 12.14 (broad peak, 1H)
 - δ 11.67 (broad peak, 1H)
 - δ 8.10 (broad peak, 1H)
 - δ 2.28 (single peak, 3H)[2]
- LCMS: The compound is amenable to analysis by Liquid Chromatography-Mass Spectrometry, which confirms its molecular weight and purity. Purity levels of up to 99.69% have been reported using this method.[4]
- Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups, such as the carbonyl and amine groups, and are used as a quality control measure.

Experimental Protocols

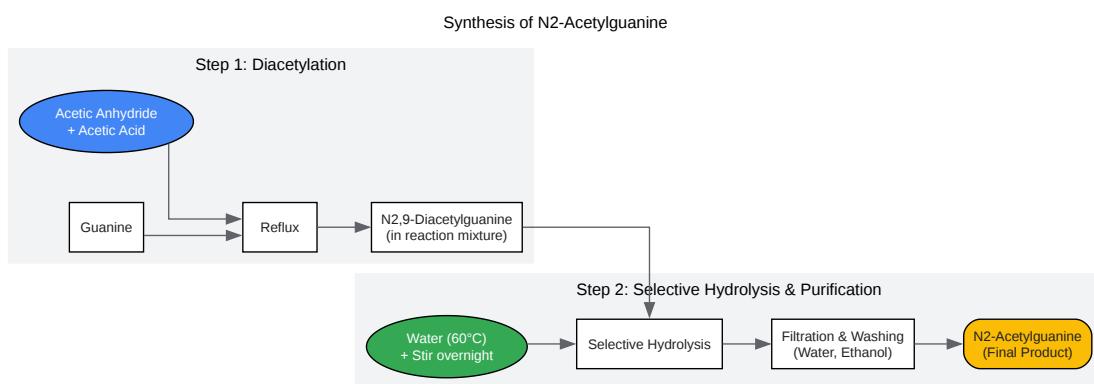
Synthesis of N2-Acetylguanine

A common method for the synthesis of **N2-Acetylguanine** involves the selective hydrolysis of N2,9-diacetylguanine.

Protocol: Synthesis from Guanine via Diacetylation and Selective Hydrolysis

- Diacetylation of Guanine:
 - Suspend guanine in a mixture of acetic anhydride and acetic acid.
 - Heat the mixture to reflux. The reaction progress can be monitored until the mixture becomes an almost clear solution.
 - Remove the excess acetic anhydride and acetic acid by distillation.

- Cool the residue to precipitate N2,9-diacetylguanine.
- Selective Hydrolysis to **N2-Acetylguanine**:
 - To the crude reaction mixture containing N2,9-diacetylguanine, add water.
 - Heat the suspension to approximately 60°C.
 - Stir the mixture at room temperature overnight. This allows for the selective hydrolysis of the more labile acetyl group at the N9 position.
 - The resulting precipitate, **N2-Acetylguanine**, is collected by filtration.
 - The product is washed with water and then with ethanol or methanol to remove impurities.
 - Dry the final product under vacuum. A yield of 94.4% has been reported for this hydrolysis step.



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Caption: Workflow for the synthesis of **N2-Acetylguanine**.

Analytical Methods

Protocol: Purity Assessment by Titration

Purity can be determined by titration with perchloric acid (HClO_4), with acceptance criteria typically set at $\geq 98.5\%$.

Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for **N2-Acetylguanine** is not detailed in the provided results, a method for the closely related N2,9-diacetylguanine can be adapted.

- Column: Reverse-phase column (e.g., Newcrom R1).
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.
- Detection: UV detection at an appropriate wavelength.

This method is suitable for assessing purity and for the isolation of impurities in preparative separations.

Biological Role and Signaling Pathways

Role as a Pharmaceutical Intermediate and Impurity

N2-Acetylguanine is widely recognized as an impurity formed during the industrial synthesis of the antiviral drug acyclovir.^{[5][6]} Its presence and concentration are critical quality attributes that need to be monitored and controlled in the final drug product. It also serves as a protected form of guanine used in the synthesis of various acyclic nucleoside analogues.^[7]

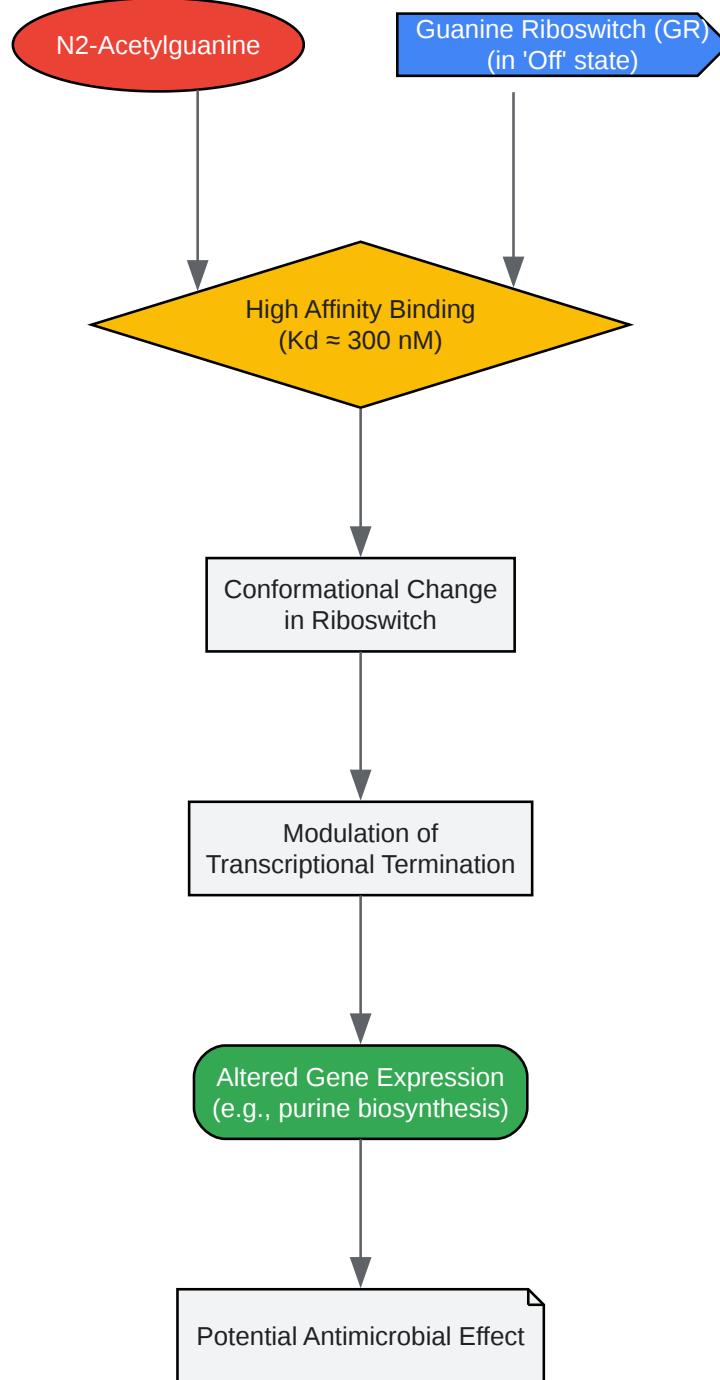
Interaction with the Guanine Riboswitch

Recent research has unveiled a significant biological activity for **N2-Acetylguanine**. It has been shown to bind with high affinity to the guanine-guanine riboswitch (GR), a structured non-

coding RNA element found in bacteria that regulates gene expression in response to guanine levels.[8][9]

- Binding Affinity: **N2-Acetylguanine** binds to the *Bacillus subtilis* guanine riboswitch with a dissociation constant (K_d) of approximately 300 nM.[8][9]
- Mechanism of Action: The binding of **N2-Acetylguanine** to the riboswitch modulates transcriptional termination, a key mechanism of gene regulation in bacteria.[8][9] Interestingly, structural studies have shown that the N2-acetyl group disrupts a key Watson-Crick pairing interaction between the ligand and the RNA, suggesting a different binding mode compared to the native ligand, guanine.[9]
- Therapeutic Potential: This interaction opens up a new avenue for the development of antimicrobial agents that target purine riboswitches. By mimicking the natural ligand, **N2-Acetylguanine** and similar derivatives could potentially disrupt essential metabolic pathways in pathogenic bacteria.[8][9]

N2-Acetylguanine Interaction with Guanine Riboswitch

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Caption: Logical flow of **N2-Acetylguanine**'s effect on bacterial gene expression.

Conclusion

N2-Acetylguanine is a molecule with a dual identity. On one hand, it is a critical compound to monitor and control in the synthesis of acyclovir. On the other, its ability to interact with bacterial guanine riboswitches presents an exciting opportunity for the development of novel antibiotics. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. This information serves as a valuable resource for professionals engaged in pharmaceutical development, quality control, and antimicrobial research.

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